molecular formula C23H20F3N3O4S2 B2676192 2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 362502-08-7

2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2676192
CAS RN: 362502-08-7
M. Wt: 523.55
InChI Key: AMOABIJCCNFGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a type of pyridothieno[3,2-d]pyrimidin-4-amine . It has been designed and synthesized as a congener to the classical 4-anilinoquinazolines as ATP-competitive epidermal growth factor receptor (EGFR) inhibitors .

Scientific Research Applications

Chemical Synthesis

  • In the field of chemical synthesis, 2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide and its derivatives have been explored for the synthesis of complex organic compounds. For instance, a study conducted by Chikaoka et al. (2003) utilized a similar compound in the synthesis of erythrinanes through Mn(III)/Cu(II)-mediated oxidative radical cyclization, indicating potential applications in organic chemistry and pharmaceutical synthesis Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003.

Radiopharmaceutical Synthesis

  • This compound is also significant in radiopharmaceutical synthesis. For example, Dollé et al. (2008) reported on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This study highlights the use of related compounds in developing diagnostic tools in nuclear medicine Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008.

Antimicrobial and Antitumor Activity

  • The derivatives of this compound have been studied for their antimicrobial and antitumor activities. Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines Hafez & El-Gazzar, 2017. Furthermore, studies by Hossan et al. (2012) and others have shown the effectiveness of similar compounds as antimicrobial agents, suggesting their potential in combating infectious diseases Hossan, Abu-Melha, Al-Omar, & Amr, 2012.

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards need to be assessed. The compound could also be explored for its potential therapeutic applications, given its design as an ATP-competitive EGFR inhibitor .

properties

IUPAC Name

2-[[3-(2,5-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O4S2/c1-32-13-7-8-18(33-2)17(11-13)29-21(31)20-16(9-10-34-20)28-22(29)35-12-19(30)27-15-6-4-3-5-14(15)23(24,25)26/h3-8,11H,9-10,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOABIJCCNFGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.